molecular formula C19H16O3 B311123 1-Naphthyl (3-methylphenoxy)acetate

1-Naphthyl (3-methylphenoxy)acetate

Cat. No.: B311123
M. Wt: 292.3 g/mol
InChI Key: LDLDJUILXFVYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthyl acetate (CAS 830-81-9), also known as α-naphthyl acetate, is an aromatic ester with the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol . It is a white to light yellowish crystalline solid, soluble in organic solvents like ethanol and acetone. The compound is synthesized via electrochemical acetoxylation of naphthalene, achieving yields up to 72% under optimized conditions (acetic acid and sodium acetate electrolyte) .

Properties

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

naphthalen-1-yl 2-(3-methylphenoxy)acetate

InChI

InChI=1S/C19H16O3/c1-14-6-4-9-16(12-14)21-13-19(20)22-18-11-5-8-15-7-2-3-10-17(15)18/h2-12H,13H2,1H3

InChI Key

LDLDJUILXFVYNS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)OC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

2-Naphthyl Acetate

  • Structural Difference : The acetate group is attached to the β-position (second carbon) of naphthalene instead of the α-position.
  • Enzymatic Specificity : Studies show that esterases from Bacillus safensis and Butyrivibrio fibrisolvens hydrolyze 1-naphthyl acetate more efficiently than 2-naphthyl acetate. This positional isomerism affects substrate-enzyme binding affinity .
  • Applications: Less commonly used in diagnostic assays but valuable in differentiating enzyme isoforms (e.g., allozymes) based on substrate preference .

1-Naphthyl Propionate

  • Structural Difference : Features a propionate group (C₃H₅O₂) instead of acetate.
  • Molecular Weight : 200.23 g/mol (vs. 186.21 for acetate) .
  • Reactivity : The longer alkyl chain reduces hydrolysis efficiency by esterases. For example, B. safensis esterase hydrolyzes 1-naphthyl acetate 3× faster than the propionate derivative .
  • Uses: Primarily used in organic synthesis rather than biochemical assays due to lower enzymatic turnover rates.

4-Chlorophenyl (3-Methylphenoxy)acetate

  • Structural Difference: Replaces the naphthyl group with a 4-chlorophenyl moiety and includes a 3-methylphenoxy side chain.
  • Molecular Weight : 276.71 g/mol (C₁₅H₁₃ClO₃) .
  • Toxicity and Handling : Requires stricter safety protocols (e.g., GHS hazard codes) compared to 1-naphthyl acetate, likely due to the electron-withdrawing chlorine substituent enhancing reactivity .
  • Applications: Limited data on biological uses; primarily a research chemical.

Methyl 1-Naphthaleneacetate

  • Structural Difference: Methyl ester derivative of naphthaleneacetic acid (vs. phenoxyacetate).
  • Physical Properties : Higher density (1.142 g/mL ) due to the methyl group .
  • Synthetic Utility : Used in fragrance and polymer industries but lacks the enzymatic specificity of 1-naphthyl acetate.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Functional Groups
1-Naphthyl acetate C₁₂H₁₀O₂ 186.21 830-81-9 44–49 Acetate, 1-naphthyl
2-Naphthyl acetate C₁₂H₁₀O₂ 186.21 N/A 70–72 Acetate, 2-naphthyl
1-Naphthyl propionate C₁₃H₁₂O₂ 200.23 3121-71-9 N/A Propionate, 1-naphthyl
4-Chlorophenyl (3-methylphenoxy)acetate C₁₅H₁₃ClO₃ 276.71 62095-42-5 N/A Chlorophenyl, methylphenoxy

Table 2: Enzymatic Hydrolysis Efficiency

Compound Relative Hydrolysis Rate* Key Enzymes Involved Applications
1-Naphthyl acetate 100% (Reference) Acetylcholinesterase, esterases Diagnostic assays, cell staining
2-Naphthyl acetate 60–75% Esterase isoforms Enzyme differentiation
1-Naphthyl propionate 30–40% General esterases Organic synthesis

*Normalized to 1-naphthyl acetate hydrolysis rate.

Research Findings and Trends

  • Electrochemical Synthesis : 1-Naphthyl acetate is synthesized with higher yields (72%) compared to tolyl acetate (34%) under similar conditions, highlighting its synthetic accessibility .
  • Biochemical Superiority: Its smaller acetate group allows faster enzymatic hydrolysis than bulkier esters (e.g., propionate), making it ideal for time-sensitive diagnostic applications .
  • Safety Profile: 1-Naphthyl acetate requires standard laboratory precautions, whereas chlorinated analogs like 4-chlorophenyl (3-methylphenoxy)acetate demand specialized handling .

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